5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-(methoxymethyl)propyl]-3-isoxazolecarboxamide
Description
This compound belongs to a class of chemicals that have been studied for various biological and chemical properties, including their synthesis, molecular structure, chemical reactions, and both physical and chemical properties. The specificity of the compound suggests a targeted interest in its unique structure and potential applications in chemical research.
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions, aiming to achieve specific structural characteristics and functionalities. For instance, compounds with related structures have been synthesized through methods that include condensation, etherification, oximation, and Beckmann rearrangement, indicating a variety of chemical pathways that could be applicable for synthesizing the target compound (Kato et al., 1992; Chen et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, revealing detailed information about the spatial arrangement of atoms within the molecule. This information is crucial for understanding the compound's reactivity and interaction with other molecules (Kumarasinghe et al., 2009; Viji et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biological targets, leading to potential applications in medicinal chemistry. Their reactivity can be further modified through various chemical reactions, such as nucleophilic substitutions or oxidative processes, to enhance their biological or chemical properties (Yu et al., 2009).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are essential for determining the compound's suitability for various applications. These properties are influenced by the molecular structure and can be studied using spectroscopic and crystallographic methods (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, define the compound's interactions in chemical and biological systems. Understanding these properties is crucial for the development of chemical processes and potential therapeutic applications (Hassan et al., 2014; Rai et al., 2009).
properties
IUPAC Name |
5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(1-methoxybutan-2-yl)-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O5/c1-4-12(9-22-2)19-17(21)14-8-13(25-20-14)10-24-15-6-5-11(18)7-16(15)23-3/h5-8,12H,4,9-10H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEVFFPUXBBPIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)NC(=O)C1=NOC(=C1)COC2=C(C=C(C=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-(methoxymethyl)propyl]-3-isoxazolecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.